Product packaging for 3b,20-Epoxy-3a-hydroxy-7,15-pimaradien-19,6b-olide(Cat. No.:CAS No. 51415-08-8)

3b,20-Epoxy-3a-hydroxy-7,15-pimaradien-19,6b-olide

Cat. No.: B1229939
CAS No.: 51415-08-8
M. Wt: 330.4 g/mol
InChI Key: SONPFFIKLYCKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Momilactone B is a key (9β-H)-pimarane-type diterpenoid first identified in rice (Oryza sativa) husks . It serves as a potent natural allelochemical, enabling rice to suppress the growth of competing plants like barnyardgrass (Echinochloa crus-galli) by inhibiting seed germination and seedling growth at low concentrations . Simultaneously, it functions as a crucial phytoalexin, part of the plant's innate defense system synthesized in response to pathogens such as the rice blast fungus (Magnaporthe oryzae) to provide broad-spectrum antimicrobial activity . Beyond its roles in plant defense, Momilactone B exhibits a range of promising bioactivities studied in vitro, including cytotoxic and antitumor effects against human colon cancer cells , as well as anti-inflammatory, antioxidant, antidiabetic, and anti-obesity properties . Research into its mechanism of action suggests it can disrupt microtubule organization and induce abnormal cellular phenotypes, shedding light on its antifungal properties . The compound is biosynthesized from geranylgeranyl diphosphate (GGDP), with its biosynthetic gene cluster located on chromosome 4 in rice . Isolating Momilactone B from natural sources is complex, but optimized protocols using ethyl acetate and methanol at elevated temperatures can significantly improve yields . This product is intended for research applications in plant biochemistry, natural product chemistry, and drug discovery. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O4 B1229939 3b,20-Epoxy-3a-hydroxy-7,15-pimaradien-19,6b-olide CAS No. 51415-08-8

Properties

CAS No.

51415-08-8

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one

InChI

InChI=1S/C20H26O4/c1-4-17(2)6-5-13-12(10-17)9-14-15-18(3,16(21)24-14)20(22)8-7-19(13,15)11-23-20/h4,9,13-15,22H,1,5-8,10-11H2,2-3H3

InChI Key

SONPFFIKLYCKOY-UHFFFAOYSA-N

Isomeric SMILES

C[C@]1(CC[C@@H]2C(=CC3[C@@H]4[C@]25CCC([C@@]4(C(=O)O3)C)(OC5)O)C1)C=C

Canonical SMILES

CC1(CCC2C(=CC3C4C25CCC(C4(C(=O)O3)C)(OC5)O)C1)C=C

melting_point

242 °C

physical_description

Solid

Synonyms

momilactone B

Origin of Product

United States

Table of Enzymes

Enzymatic Steps and Intermediate Compounds

Oxidation Steps Involving Cytochrome P450 Monooxygenases (CYPs) and Short-Chain Alcohol Dehydrogenases

Role of CYP76M8 and CYP99A3

The modification of the syn-pimara-7,15-diene backbone involves several oxidation steps, initiated by the cytochrome P450 (CYP) monooxygenases CYP99A3 and CYP76M8. biorxiv.orgnih.gov

CYP99A3 : This enzyme, encoded by a gene within the momilactone biosynthetic gene cluster on chromosome 4, plays a crucial role in oxidizing the C19 methyl group of syn-pimara-7,15-diene. pnas.orgnih.gov It performs this function through sequential oxidation, transforming the methyl group first into an alcohol, then an aldehyde, and finally into a carboxylic acid. nih.gov This C19 carboxylic acid is a necessary precursor for the subsequent formation of the characteristic lactone ring of momilactones. nih.gov Genetic knockdown of both CYP99A2 and CYP99A3 has been shown to specifically suppress the production of momilactones, confirming their involvement in the pathway. nih.gov

CYP76M8 : This enzyme is also essential for momilactone biosynthesis but is encoded by a gene located on chromosome 2, within a separate biosynthetic gene cluster associated with phytocassane production. nih.govresearchgate.net CYP76M8 is responsible for the 6β-hydroxylation of the pimaradiene intermediate. nih.goviastate.edu The fact that CYP76M8 acts in between steps catalyzed by enzymes from the momilactone gene cluster indicates an interdependent evolution between these two distinct gene clusters. nih.gov

Role of Momilactone A Synthase (MAS)

Following the initial oxidations by CYPs, a short-chain alcohol dehydrogenase known as Momilactone A Synthase (MAS) acts. biorxiv.orgresearchgate.net The gene for MAS is located within the momilactone gene cluster on chromosome 4. pnas.org The enzyme, also referred to as OsMAS or its paralogs (OsMS1/OsMS2), catalyzes the oxidation of a 19,6β-hemiacetal intermediate to form the defining 19,6β-lactone ring structure. nih.gov Further, a MAS enzyme is responsible for the final oxidation that creates the 3-keto group characteristic of Momilactone A. nih.govuniprot.orgwikipedia.org

Formation of Momilactone A via CYP701A8

The penultimate precursor to Momilactone B is Momilactone A. Its formation requires a crucial hydroxylation step catalyzed by CYP701A8. biorxiv.orgresearchgate.net The gene encoding this enzyme is located on chromosome 6, separate from the primary momilactone gene cluster. biorxiv.orgresearchgate.net CYP701A8 carries out the 3β-hydroxylation of the lactone intermediate. nih.goviastate.edu This enzyme may also be involved in the further oxidation of the 3-hydroxyl group to the 3-keto group found in Momilactone A. nih.gov

Final Hydroxylation and Hemi-acetal Ring Closure to Form Momilactone B via CYP76M14

The final step in the pathway is the conversion of Momilactone A into Momilactone B. This transformation is catalyzed by CYP76M14, another cytochrome P450 enzyme whose encoding gene is located outside the main cluster, on chromosome 1. biorxiv.orgresearchgate.net CYP76M14 performs the hydroxylation of Momilactone A at the C20 position. biorxiv.orgnih.govresearchgate.net This hydroxylation event prompts a spontaneous nucleophilic attack from the C20 alcohol onto the C3 keto group, resulting in the closure of the hemi-acetal ring that distinguishes Momilactone B. biorxiv.orgresearchgate.netnih.gov The complete reconstitution of the pathway in Nicotiana benthamiana confirmed that co-expression of CYP76M14 with the other necessary enzymes leads to the production of Momilactone B. nih.gov

Genetic Basis of Biosynthesis

The genetic architecture underlying Momilactone B production is a prime example of a partially clustered metabolic pathway, involving genes both co-located in a specific chromosomal region and scattered elsewhere in the genome.

Identification and Co-localization of Biosynthetic Genes (e.g., OsCPS4, OsKSL4)

The foundational genes in the momilactone pathway, OsCPS4 and OsKSL4, were discovered to be located near each other on rice chromosome 4. wikipedia.orgpnas.org

OsCPS4 (also known as OsCyc1) encodes syn-copalyl diphosphate synthase, which catalyzes the first cyclization step from the universal precursor GGDP. biorxiv.orguzh.ch

OsKSL4 encodes syn-pimara-7,15-diene synthase, which takes the product of OsCPS4 and performs a second cyclization to create the core diterpene skeleton of momilactones. biorxiv.orgmdpi.com

The functional necessity of these genes was confirmed through the creation of knockout mutants (cps4 and ksl4), which were deficient in momilactone production and lacked the associated allelopathic activity. uzh.chmdpi.com

Location of Other Essential Biosynthetic Genes on Different Chromosomes

While a significant cluster of genes for momilactone biosynthesis (MBGC) resides on chromosome 4 in rice (Oryza sativa), not all the requisite genes are located within this cluster. biorxiv.org The complete pathway is a notable example of a split BGC, relying on enzymes encoded by genes at distant genomic locations. rsc.org

Key genes located outside the primary chromosome 4 cluster include:

CYP76M8 : This cytochrome P450 gene is part of another BGC on chromosome 2, which is primarily responsible for producing phytocassanes and oryzalexins. biorxiv.orgresearchgate.net The recruitment of CYP76M8 into the momilactone pathway highlights an interdependent evolution and functional crosstalk between different diterpenoid BGCs in rice. rsc.orgnih.gov

CYP701A8 : Found on chromosome 6, this gene encodes a cytochrome P450 enzyme also involved in the biosynthetic pathway. biorxiv.orgnih.gov

CYP76M14 : This gene, located on chromosome 1, is responsible for the final step in converting Momilactone A to Momilactone B. biorxiv.orgresearchgate.net

This distribution of essential genes across chromosomes 1, 2, 4, and 6 demonstrates that the biosynthesis of Momilactone B is controlled by a dispersed and complex genetic architecture. rsc.orgresearchgate.net

Gene Expression Studies and Transcriptional Regulation

The expression of momilactone biosynthetic genes is highly regulated and often induced by external stimuli, functioning as a defense mechanism for the plant. pnas.org Studies have shown that the genes within the main cluster on chromosome 4 are coordinately regulated and highly induced in response to both biotic and abiotic stresses, such as pathogen attack or UV irradiation. pnas.orgnih.gov For example, treating suspension-cultured rice cells with a chitin (B13524) oligosaccharide elicitor, which mimics a fungal pathogen, leads to the coordinated and inducible expression of the clustered genes. nih.gov

Interestingly, even under basal (non-stress) conditions, the expression levels of the genes can vary significantly. Genes responsible for the later steps of the pathway, such as CpCYP970A14, CpCYP964A1, and CpMAS in the moss Calohypnum plumiforme, show 30- to 100-fold higher basal expression than the initial pathway gene, CpDTC1/HpDTC1. pnas.org This suggests that different types of transcriptional regulation are involved for individual genes within the cluster, allowing for fine-tuned control of the metabolic flux. pnas.org The expression of genes in the related phytocassane BGC on chromosome 2 often displays similar patterns in response to pathogen infection or jasmonic acid treatment, further indicating a complex regulatory network governing diterpenoid phytoalexin production. nih.gov

Induced Gene Expression via Transcription Factors (e.g., OsTGAP1, CIPK15)

The induction of momilactone biosynthetic genes is controlled by specific transcription factors that act as master regulators. Overexpression of these factors can lead to a significant increase in momilactone production. frontiersin.orgresearchgate.net

Key transcription factors and regulatory proteins identified include:

OsTGAP1 : This bZIP transcription factor is a crucial regulator for the inducible production of diterpenoid phytoalexins in rice. nih.gov Its own expression is induced by chitin elicitors. Overexpression of OsTGAP1 leads to the coordinated upregulation of all five genes in the momilactone biosynthetic cluster and even results in the constitutive production of momilactones without an elicitor stimulus. nih.gov This demonstrates its profound effect on regulating the entire gene cluster. nih.gov

CIPK15 : The overexpression of CBL-interacting protein kinase 15 (CIPK15) has been shown to increase momilactone accumulation in rice. researchgate.netcaister.com Conversely, RNA interference (RNAi) lines with reduced CIPK15 expression show decreased momilactone levels. caister.com

Other Regulators : Additional factors such as ACDR1 (Accelerated Cell Death and Resistance 1), RAC1 GTPase, and SBP (Selenium-binding protein) have also been shown to cause a proliferation of momilactones when overexpressed in rice. frontiersin.orgresearchgate.net

These findings confirm that a network of signaling proteins and transcription factors can be targeted to manipulate the production of Momilactone B. researchgate.net

Biotechnological Approaches to Momilactone B Production

The potent biological activities of Momilactone B have driven research into biotechnological methods for its production, aiming to overcome the low yields from natural sources. nih.gov These approaches focus on understanding the biosynthetic pathway and engineering organisms for higher output. uzh.ch

Heterologous Expression Systems (e.g., Nicotiana benthamiana) for Pathway Elucidation and Yield Improvement

Heterologous expression, the process of expressing genes in a host organism that does not naturally produce the target compound, has been a pivotal tool for studying Momilactone B biosynthesis. pnas.orgnih.gov The plant Nicotiana benthamiana is a favored system for this purpose due to the ability to rapidly screen genes via agroinfiltration. nih.govresearchgate.net

This approach has been instrumental in:

Pathway Elucidation : By transiently expressing candidate genes from rice in N. benthamiana, researchers have been able to identify and confirm the function of enzymes in the momilactone pathway. pnas.orgosti.gov This technique was crucial for discovering the missing genes required to reconstitute the complete 7-step biosynthetic pathway. nih.gov

Yield Improvement : Heterologous expression in N. benthamiana has successfully reconstituted the entire pathway to produce momilactones. pnas.org Strategic engineering within this system has led to a more than 10-fold improvement in production yield compared to rice. nih.govnih.gov In one study, this scaled-up production allowed for the isolation of 3.6 mg of pure Momilactone B from 80 infiltrated tobacco plants, achieving a yield of 16.7 µg/g of fresh weight. nih.gov

Strategies for Re-routing Terpene Biosynthesis for Enhanced Production

A key bottleneck in producing complex diterpenes like Momilactone B in heterologous systems is the limited supply of the precursor, GGPP, which is naturally synthesized in the chloroplasts. nih.gov To overcome this, a successful strategy has been to re-route the entire diterpene biosynthetic pathway from the plastids to the cytosol. nih.govnih.gov

This was achieved by modifying the subcellular localization of the necessary enzymes, including the diterpene synthases (OsCPS4 and OsKSL4) and the GGPPS enzyme that produces the GGPP substrate. nih.gov By directing these enzymes to the cytosol, they can leverage the high-flux mevalonate (B85504) (MEV) pathway, which also produces isoprenoid precursors. nih.govnih.gov This strategic rewiring of terpene biosynthesis was the key that enabled the discovery of the complete momilactone pathway and resulted in a greater than 10-fold increase in product titers compared to the native chloroplast-based expression. nih.gov

Metabolic Engineering and Genetic Modification for Increased Accumulation in Crops

Applying genetic and metabolic engineering directly to crop plants like rice offers a promising avenue for enhancing their natural production of Momilactone B for agricultural benefit, such as improved weed suppression. uzh.ch This involves the targeted modification of the plant's own genetic makeup. mdpi.com

Strategies include:

Overexpression of Transcription Factors : As demonstrated with OsTGAP1, overexpressing a key regulatory gene can activate the entire downstream biosynthetic pathway, leading to increased accumulation of momilactones. nih.govfrontiersin.org

Overexpression of Biosynthetic Genes : Directly increasing the expression of rate-limiting enzymes in the pathway is another potential approach to boost production. caister.com

Marker-Assisted Selection : Traditional breeding can be enhanced with molecular tools. Marker-assisted selection (MAS) can be used to screen for and breed rice varieties that naturally have higher levels of momilactone production. mdpi.com

These genetic strategies provide a direct molecular target for improving this important trait in crop plants. uzh.ch

Challenges in Scalable Biotechnological Production

The transition from laboratory-scale discovery to scalable biotechnological production of Momilactone B is fraught with significant challenges. These hurdles stem from the inherent complexity of plant secondary metabolite pathways, low yields in both native and engineered hosts, and the practical difficulties of extraction and purification.

A primary obstacle has been the inherently low yield of Momilactone B from its native source, the rice plant (Oryza sativa). nih.govfrontiersin.org Isolation from natural sources is laborious and inefficient; for instance, only 100 mg of the compound could be extracted from 200 kg of dry rice husks. wikipedia.org Yields in various rice organs typically range from 1.06 to 37.8 µg/g of dry weight, which is insufficient for large-scale agricultural or pharmaceutical applications. nih.gov This scarcity is a major driver for exploring biotechnological production routes, yet these methods face their own set of difficulties. frontiersin.org

A central problem in heterologous production is the diminishing yields that occur along multi-step biosynthetic pathways. nih.govnih.govresearchgate.net The biosynthesis of Momilactone B is a complex, multi-enzyme process, and attempts to reconstruct it in microbial or even other plant hosts often suffer from shrinking metabolic flux at each sequential step. researchgate.net This results in the accumulation of early pathway intermediates rather than the final desired product. researchgate.net

One of the most significant bottlenecks identified in the Momilactone B pathway is the subcellular localization of diterpenoid biosynthesis in plants. nih.govresearchgate.net In its native rice plant, the pathway begins in the chloroplast, which utilizes the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for precursor supply. researchgate.net This plastidic pathway has a limited metabolic flux, which is inadequate to support the high-level production of downstream products like Momilactone B. nih.govresearchgate.net When the initial enzymes of the pathway were expressed in the plastids of a heterologous plant host, Nicotiana benthamiana, the metabolic flux dropped off so rapidly that oxidized products were undetectable. researchgate.net

To overcome this, researchers successfully rerouted the entire pathway to the cytosol of N. benthamiana, leveraging the high-flux mevalonate (MVA) pathway for precursor supply. nih.govnih.govresearchgate.net This strategic shift in subcellular engineering led to a more than 10-fold improvement in production yield compared to rice and enabled the complete elucidation of the seven-step biosynthetic pathway. nih.govresearchgate.net Despite this success, which yielded 167 µg/g of dry weight, scaling this transient plant expression system for industrial production presents its own logistical and economic challenges. nih.govresearchgate.net

Furthermore, transferring a potent allelopathic pathway into a new host raises concerns about the host's own susceptibility to the produced compound. nih.gov For stable, in-planta production in a target crop, it may be necessary to co-engineer resistance mechanisms, such as modifying native biological targets or introducing specific transporters to sequester the Momilactone B and prevent autotoxicity. nih.gov The lack of commercial sources for Momilactone B, with one supplier quoting a price of 1,320 USD for 10 mg of the related Momilactone A, underscores the current difficulties in production and limits broader research into its applications. frontiersin.org

Table 1: Comparison of Momilactone B Yields from Various Sources and Methods

Table 2: Summary of Key Challenges in Scalable Momilactone B Production

Mechanisms of Action of Momilactone B

Allelopathic Mechanisms of Action

As an allelochemical, momilactone B is released from rice roots into the surrounding soil, where it inhibits the growth of neighboring plants, thereby reducing competition for resources. nih.gov This allelopathic activity is a key component of the competitive advantage of certain rice cultivars. nih.gov

Momilactone B is a potent inhibitor of both seed germination and subsequent seedling development in a variety of plant species. nih.govjst.go.jp Its effects are concentration-dependent, with higher concentrations leading to more significant inhibition. cabidigitallibrary.orgomicsonline.org This inhibitory action is a primary contributor to the allelopathic nature of rice. cabidigitallibrary.org

The allelopathic effects of momilactone B have been observed against a broad spectrum of both monocotyledonous and dicotyledonous weeds. Notably, it is highly effective against Echinochloa crus-galli (barnyard grass), a pervasive and damaging weed in rice paddies. nih.gov Research has shown that momilactone B can inhibit the root and shoot growth of E. crus-galli at micromolar concentrations. nih.gov

The compound also demonstrates inhibitory activity against the model dicot plant, Arabidopsis thaliana, where it has been observed to delay seed germination at concentrations as low as 2.5 µM and completely inhibit it at 60 µM. nih.gov Furthermore, momilactone B has been shown to suppress the germination and seedling growth of Lactuca sativa (lettuce). jst.go.jp Generally, monocot weeds tend to be more susceptible to momilactone B than dicot weeds. nih.gov

Inhibitory Effects of Momilactone B on Various Weed Species
Target Plant SpeciesPlant TypeObserved EffectEffective Concentration
Echinochloa crus-galliMonocotInhibition of root and shoot growth> 1 µM
Arabidopsis thalianaDicotDelayed seed germination2.5 µM
Arabidopsis thalianaDicotComplete inhibition of seed germination60 µM
Lactuca sativaDicotInhibition of seed germination and seedling growth10-3 M

An intriguing aspect of momilactone B's activity is its selective nature. While it is highly phytotoxic to other plant species, it has a negligible effect on the growth of rice plants themselves. nih.govfrontiersin.org This suggests that rice possesses a mechanism for tolerance or resistance to its own allelochemical, a crucial adaptation for its successful use in chemical defense. nih.gov

The inhibitory effects of momilactone B at the whole-plant level are the result of its interference with fundamental cellular and molecular processes within the target organism.

Momilactone B appears to disrupt the essential metabolic processes that provide the building blocks for cell structures. nih.govresearchgate.net By interfering with metabolic turnover and the production of necessary intermediates, it effectively halts the growth and development of susceptible plants. researchgate.net This disruption is a key component of its mode of action, leading to the observed inhibition of germination and seedling growth. nih.gov

Research into the molecular targets of momilactone B has identified several key enzymes whose function is inhibited by the compound. nih.govresearchgate.net In Arabidopsis thaliana seedlings, momilactone B was found to inhibit the accumulation of several crucial proteins. researchgate.net These include:

Subtilisin-like serine protease: These enzymes are involved in a variety of developmental processes.

Amyrin synthase LUP2: This enzyme is involved in the biosynthesis of triterpenoids, which have various roles in plant development and defense.

β-glucosidase: This enzyme is involved in the activation of defense compounds and the breakdown of cell wall components.

Malate synthase: This is a key enzyme in the glyoxylate (B1226380) cycle, which is crucial for providing energy and biosynthetic precursors during seed germination.

By inhibiting these enzymes, momilactone B disrupts critical pathways necessary for the normal growth and development of the plant. nih.govresearchgate.net

Key Enzymes Inhibited by Momilactone B
EnzymeFunctionImpact of Inhibition
Subtilisin-like Serine ProteaseInvolved in various developmental processesDisruption of normal plant development
Amyrin Synthase LUP2Biosynthesis of triterpenoidsInterference with development and defense mechanisms
β-glucosidaseActivation of defense compounds and cell wall breakdownImpaired defense and structural integrity
Malate SynthaseKey enzyme in the glyoxylate cycleReduced energy and precursor supply for germination

Cellular and Molecular Targets in Recipient Plants

Inhibition of Cruciferin 2 Breakdown

Momilactone B has been observed to interfere with fundamental processes of seed germination and seedling development by targeting protein metabolism. Specifically, it inhibits the breakdown of cruciferin 2, a crucial storage protein. researchgate.netnih.gov The degradation of storage proteins like cruciferin is essential for providing the necessary nitrogen and building blocks for the construction of new cell structures during germination and early growth. nih.govfrontiersin.org By preventing the breakdown of cruciferin 2, Momilactone B effectively hinders the mobilization of these vital resources, thereby suppressing seedling growth. researchgate.netnih.gov This mechanism is a key component of its allelopathic activity, contributing to the inhibition of competing plants at their most vulnerable stage. nih.gov

Induction of Stress Response Proteins (e.g., Glutathione (B108866) S-transferase, 1-cysteine peroxiredoxin 1)

In addition to its inhibitory effects, Momilactone B also triggers defense pathways in plants by inducing the accumulation of stress-related proteins. researchgate.net Among these are Glutathione S-transferase (GST) and 1-cysteine peroxiredoxin 1 (1-Cys Prx). researchgate.net GSTs are a family of enzymes that play a critical role in cellular detoxification by conjugating glutathione to various toxic substrates, including herbicides. researchgate.netmdpi.com 1-cysteine peroxiredoxin is an antioxidant enzyme that catalyzes the reduction of peroxides, protecting cells from oxidative damage, and has been noted for its inhibitory activity on seed germination under unfavorable conditions. researchgate.netnih.gov The induction of these proteins suggests that while Momilactone B acts as an inhibitor of growth, it also activates stress tolerance and defense responses within the plant. researchgate.net

Disruption of Phytohormone Signaling (e.g., Abscisic Acid and Auxin Pathways)

A significant aspect of Momilactone B's mode of action involves the disruption of critical phytohormone signaling pathways, particularly those of abscisic acid (ABA) and auxin. usda.govbiorxiv.org Research indicates that Momilactone B represses seed germination by activating the biosynthesis and signaling of ABA, a key hormone in regulating seed dormancy. usda.govbiorxiv.orgresearchgate.net Furthermore, it inhibits root growth by altering auxin biosynthesis and disrupting polar auxin transport in the root tips. usda.govbiorxiv.org The application of external auxin has been shown to partially reverse the root growth inhibition caused by Momilactone B, confirming the role of auxin pathway disruption in its allelopathic effects. usda.gov These findings highlight that Momilactone B's inhibitory actions are mediated, in large part, by its ability to interfere with the hormonal balance that governs plant growth and development. usda.govbiorxiv.org

Role of Momilactone B Secretion Levels in Allelopathic Activity

The allelopathic strength of rice plants is directly linked to the quantity of Momilactone B they secrete into the rhizosphere. nih.govresearchgate.net Rice plants release Momilactone B from their roots throughout their life cycle at levels that are phytotoxic to neighboring plants. researchgate.netomicsonline.org Studies have shown a significant correlation between the concentration of secreted Momilactone B and the degree of growth inhibition observed in competing weeds, such as Echinochloa crus-galli. nih.govresearchgate.net For instance, Momilactone B can account for a substantial portion (58.8% to 81.9%) of the observed growth inhibition in barnyard grass. nih.govresearchgate.net The rate of secretion can increase in response to environmental stressors like nutrient deficiency, the presence of competing plants, heavy metals, and elicitors like jasmonic acid, enhancing the plant's competitive advantage. nih.govresearchgate.net This demonstrates that the level of Momilactone B secretion is a key determinant of a rice cultivar's allelopathic potential. nih.govresearchgate.net

Antimicrobial Mechanisms of Action

Antifungal Activity (e.g., against Pyricularia oryzae)

Momilactone B exhibits significant antifungal properties, notably against Pyricularia oryzae (also known as Magnaporthe oryzae), the causative agent of rice blast disease. nih.govmdpi.com As a phytoalexin, its concentration increases in rice leaves following infection, where it acts to suppress the further growth of the fungus. nih.gov This activity is a crucial part of the plant's induced defense mechanism against fungal pathogens. nih.govwikipedia.org Beyond P. oryzae, Momilactone B has demonstrated inhibitory effects against a range of other pathogenic fungi, including Botrytis cinerea, Fusarium solani, and Colletotrichum gloeosporioides. nih.govfrontiersin.org

Inhibition of Spore Germination and Germ Tube Growth

The antifungal mechanism of Momilactone B against Pyricularia oryzae involves the inhibition of critical early stages of fungal infection. mdpi.com Specifically, it has been shown to inhibit the germination of conidia (spores) and the subsequent elongation of the germ tube. mdpi.comnih.gov These processes are essential for the fungus to establish an infection; the germ tube develops into an appressorium, a specialized structure that generates turgor pressure to penetrate the host's cuticle. nih.govcirad.fr By arresting spore germination and germ tube development, Momilactone B effectively prevents the pathogen from breaching the plant's physical defenses and initiating disease. nih.gov

Data on Inhibitory Concentrations of Momilactone B

Table showing the 50% inhibitory concentration (IC50) of Momilactone B on the germination and growth of two weed species. researchgate.net

Antifungal Activity of Momilactone B

Table showing the 50% inhibitory concentration (IC50) of Momilactone B against various fungal pathogens. researchgate.net

Table of Compounds Mentioned

Compound Name
1-cysteine peroxiredoxin 1
Abscisic Acid
Auxin
Cruciferin 2
Glutathione
Glutathione S-transferase
Jasmonic Acid
Momilactone A

Antibacterial Activity

Momilactone B has demonstrated notable antibacterial properties against several bacterial strains. Research indicates that it exhibits stronger antibacterial activity than the related compound, Momilactone A, particularly against Pseudomonas ovalis, Bacillus cereus, and Bacillus pumilus. tandfonline.comresearchgate.net However, its inhibitory action against Escherichia coli is comparable to that of Momilactone A. tandfonline.com Studies have shown that Momilactone B is effective in inhibiting the growth of these bacteria, which are known to cause issues in human digestion, such as diarrhea and gastroenteritis. tandfonline.comfrontiersin.org

The antibacterial efficacy of Momilactone B is generally considered significant, although less potent than antibiotics like ampicillin (B1664943). tandfonline.com For instance, in one study, the inhibition zone for Momilactone B against the tested bacteria ranged from 14.2 to 17.2 mm, while ampicillin showed inhibition zones of 15.0 to 26.3 mm. tandfonline.com

Comparative Antibacterial Activity of Momilactone B

Bacterial StrainActivity of Momilactone BReference
Pseudomonas ovalisSignificantly stronger inhibition than Momilactone A tandfonline.comresearchgate.net
Bacillus cereusSignificantly stronger inhibition than Momilactone A tandfonline.comresearchgate.net
Bacillus pumilusSignificantly stronger inhibition than Momilactone A tandfonline.comresearchgate.net
Escherichia coliSimilar inhibitory activity to Momilactone A tandfonline.com

Molecular and Cellular Mechanisms in Model Microorganisms (e.g., Schizosaccharomyces pombe)

To understand the molecular underpinnings of Momilactone B's bioactivity, studies have utilized the fission yeast Schizosaccharomyces pombe as a model organism. This research has provided insights into the genes and cellular pathways affected by the compound. nih.govnih.gov

Genome-wide screening in S. pombe has identified several genes whose overexpression leads to resistance against Momilactone B. These include pmd1, bfr1, pap1, arp9, and a gene identified as SPAC9E9.06c. nih.govnih.gov The genes pmd1 and bfr1 encode for drug efflux pumps, and their deletion makes the yeast cells more sensitive to Momilactone B. nih.gov

Conversely, a library of gene-deletion mutants was screened to find those that are either hypersensitive or resistant to Momilactone B. This approach identified between 13 and 40 deletion mutants that were hypersensitive and 31 to 79 mutants that were resistant, depending on the concentration of Momilactone B used. nih.gov

Genes Associated with Momilactone B Resistance in S. pombe

GeneEffect of OverexpressionReference
pmd1Confers resistance nih.govnih.gov
bfr1Confers resistance nih.govnih.gov
pap1Confers resistance nih.govnih.gov
arp9Confers resistance nih.govnih.gov
SPAC9E9.06cConfers resistance nih.govnih.gov

Exposure of S. pombe to Momilactone B induces distinct and abnormal cellular phenotypes. nih.govnih.gov One of the key observations is the appearance of multiseptated cells, indicating a disruption in the normal process of cell division and septum formation. nih.govnih.govresearchgate.net Furthermore, Momilactone B has been shown to disrupt the organization of the microtubule structure within the yeast cells. nih.govnih.govresearchgate.net These findings suggest that Momilactone B perturbs the proper formation of the septum and the organization of microtubules, which are crucial for cell cycle progression and integrity. nih.gov

Gene Ontology and phenotype ontology enrichment analyses of the genes identified in the screening studies have predicted the biological pathways that are likely affected by Momilactone B. nih.govnih.gov The key pathways implicated include those related to chromatin remodeling and protein quality control. nih.govnih.gov These predictions suggest that Momilactone B may exert its effects by interfering with the regulation of gene expression at the chromatin level and by affecting the cellular mechanisms that manage protein folding and degradation. nih.gov

Other Investigated Biological Activities (Mechanistic Research Only)

Enzyme Inhibition Studies (e.g., Trypsin, Pancreatic Elastase, Tyrosinase, α-Amylase, α-Glucosidase)

Momilactone B has been investigated for its inhibitory effects on a range of enzymes. It has shown potent inhibitory activity against α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion. nih.govresearchgate.net The inhibitory effect of Momilactone B on these enzymes was found to be greater than that of Momilactone A. nih.gov Notably, both Momilactones A and B demonstrated greater α-glucosidase suppression than the commercial diabetic inhibitor, acarbose. nih.gov

In studies on proteolytic enzymes, Momilactone B was found to be an effective inhibitor of trypsin, with an IC50 value of 884.03 µg/mL. nih.gov Its inhibitory activity against trypsin was found to be more potent than that of Momilactone A. nih.gov Research on enzymes related to skin aging revealed that Momilactone B inhibits pancreatic elastase and tyrosinase. researchgate.net At a concentration of 2 mg/mL, it suppressed 18.5% of pancreatic elastase activity and 12.6% of tyrosinase activity. researchgate.net

Enzyme Inhibitory Activity of Momilactone B

EnzymeInhibitory EffectReference
α-AmylasePotent inhibition, greater than Momilactone A nih.gov
α-GlucosidasePotent inhibition, greater than Momilactone A and acarbose nih.gov
TrypsinEffective inhibition (IC50: 884.03 µg/mL), stronger than Momilactone A nih.gov
Pancreatic Elastase18.5% inhibition at 2 mg/mL researchgate.net
Tyrosinase12.6% inhibition at 2 mg/mL researchgate.net

Antioxidant Properties (in vitro studies)

Momilactone B has been evaluated for its antioxidant potential in various in vitro assays, although studies suggest its activity is generally modest when compared to other known antioxidants. mdpi.com The antioxidant capacity of Momilactone B, often studied alongside its isomer Momilactone A, has been assessed using methods such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay and reducing power assays. mdpi.comresearchgate.net

In ABTS assays, Momilactone B consistently demonstrates weak to moderate radical scavenging activity. researchgate.net One study reported an IC50 value of 1.3 mg/mL for Momilactone B, which was comparatively lower than that of Momilactone A (2.8 mg/mL), indicating slightly stronger activity. mdpi.comresearchgate.net However, both were significantly less potent than the standard antioxidant butylated hydroxytoluene (BHT), which had an IC50 of 0.08 mg/mL. mdpi.comresearchgate.net Another study noted EC50 values of 783.9 µg for Momilactone A and 790.7 µg for Momilactone B, again highlighting a relatively weak antioxidant effect. tandfonline.com

Compound/MixtureAssayIC50 / EC50 ValueReference
Momilactone BABTS1.3 mg/mL mdpi.comresearchgate.net
Momilactone AABTS2.8 mg/mL mdpi.comresearchgate.net
Momilactone A & B (1:1 Mixture)ABTS0.3 mg/mL researchgate.netnih.gov
Butylated Hydroxytoluene (BHT)ABTS0.08 mg/mL mdpi.comresearchgate.net
Momilactone BAntioxidant Activity790.7 µg tandfonline.com
Momilactone AAntioxidant Activity783.9 µg tandfonline.com

Involvement in Plant Tolerance to Environmental Stresses (beyond production induction)

Beyond its role as a phytoalexin whose production is induced by stressors, Momilactone B is implicated in the broader mechanisms of plant tolerance to a range of environmental challenges. frontiersin.org Research indicates that momilactones play a critical role in the physiological responses of rice to abiotic stresses such as drought, salinity, chilling, and ultraviolet (UV) radiation. mdpi.comfrontiersin.org The accumulation of Momilactone B in response to these stresses is associated with enhanced plant resilience, suggesting it functions as more than just a defense compound. researchgate.netmdpi.com

One proposed mechanism is the regulation of metabolic processes to conserve resources and protect cellular structures. It is suggested that Momilactone B may inhibit the growth of seedlings by suppressing metabolic turnover and the production of intermediates required for cell structure, thereby helping the plant endure unfavorable conditions. researchgate.net This mode of action implies a regulatory role in managing the plant's energy expenditure during periods of stress. nih.gov

Momilactone B also appears to be involved in signaling pathways that activate stress-response mechanisms. mdpi.com Studies have shown that the accumulation of momilactones correlates with that of other acknowledged stress-resistant phenolic compounds, implying that they may act as signaling molecules within the plant's defense network. mdpi.com For instance, under UV-B stress, the application of momilactone-rich fractions from rice bran, in conjunction with gibberellic acid, enhanced the plant's antioxidant activities and reduced the oxidative stress index (OSI) by over 30%. mdpi.com This indicates a direct role in mitigating oxidative damage, a common consequence of many environmental stresses. mdpi.com The synergistic enhancement of the stress response through proline biosynthesis has also been noted. mdpi.com

Furthermore, the involvement of Momilactone B in stress tolerance is supported by observations that its biosynthesis is linked to key stress-signaling molecules like jasmonic acid. researchgate.net The production and secretion of Momilactone B can be enhanced by jasmonic acid, which is a central hormone in activating defense responses against various stresses. researchgate.net This connection places Momilactone B within the broader, inducible defense mechanisms that allow plants to adapt to and survive in challenging environments. researchgate.net

Chemical Synthesis and Structure Activity Relationships of Momilactone B

Challenges in Total Synthesis of Momilactone B.nih.govnih.gov

The chemical synthesis of Momilactone B is a formidable task due to its unique and highly functionalized (9β-H)-pimarane skeleton. nih.govnih.gov Key difficulties include the precise construction of its complex polycyclic system and the control of multiple contiguous stereocenters. nih.gov

The core of Momilactone B is the (9β-H)-pimarane skeleton, which is characterized by a distinctive trans-syn-cis fusion of its three six-membered rings. nih.govfrontiersin.org This specific arrangement, along with the β-orientation of the hydrogen atom at the C-9 position, distinguishes it from the more common 9α-H pimarane (B1242903) diterpenes and introduces considerable strain and complexity into the molecule. nih.govnih.gov The presence of multiple contiguous chiral centers further complicates synthetic efforts, demanding a high degree of stereocontrol to achieve the correct relative and absolute stereochemistry. nih.govresearchgate.net

A significant hurdle in the synthesis of Momilactone B is the construction of the trans-syn-cis tricyclic skeleton. nih.govfrontiersin.org This specific ring fusion geometry is challenging to achieve with high stereoselectivity. nih.gov Early synthetic efforts focused on establishing this core structure, often employing model systems to test the feasibility of various synthetic approaches. nih.govfrontiersin.org The development of methods that can reliably and efficiently assemble this tricyclic core is a central theme in the synthetic strategies targeting Momilactone B and related compounds. nih.gov

The synthesis of Momilactone B is further complicated by the need to construct quaternary stereogenic centers with high fidelity. researchgate.netmutalig.eu These centers, which are carbon atoms bonded to four other non-hydrogen atoms, are notoriously difficult to create stereoselectively. In Momilactone B, the quaternary center at the C-13 position is a key structural feature. nih.gov Devising methods for the stereoselective formation of this and other quaternary centers is a critical aspect of any successful total synthesis. researchgate.netmutalig.eu

Synthetic Strategies and Methodologies

To address the synthetic challenges posed by Momilactone B, chemists have explored a variety of strategies and methodologies. These approaches aim to provide efficient and stereocontrolled access to the complex molecular architecture of this natural product.

One of the key strategies employed in the synthesis of Momilactone B and its analogs is the asymmetric Diels-Alder reaction. frontiersin.orgnarilis.be This powerful cycloaddition reaction allows for the formation of the core bicyclic or tricyclic ring system in a stereocontrolled manner. frontiersin.orgresearchgate.net By using chiral catalysts or auxiliaries, it is possible to induce asymmetry in the reaction, leading to the preferential formation of one enantiomer over the other. narilis.be This approach has been investigated as a means to establish the crucial stereochemistry of the ring junctions early in the synthetic sequence. frontiersin.orgnarilis.be For instance, the reaction between an oxygenated diene and a quinone derivative can be used to construct the first two rings of the pimarane skeleton. narilis.be

Metal-catalyzed annulation reactions have also emerged as a valuable tool in the synthesis of Momilactone B. mutalig.eunarilis.be These reactions, often involving transition metals like palladium, can facilitate the formation of new rings by creating carbon-carbon bonds through the activation of C-H bonds. nih.gov This strategy offers an efficient way to construct the third ring of the pimarane skeleton. narilis.be The development of metal-catalyzed intramolecular cyclizations is particularly important for stereoselectively forming the quaternary stereogenic center, a key structural feature of pimarane diterpenes. mutalig.eu

Alternative Synthetic Pathways

While the total synthesis of momilactone A has been achieved, the complete synthesis of momilactone B remains an ongoing challenge for synthetic chemists. frontiersin.orgacs.org However, significant progress has been made in developing synthetic routes to the core 9β-H-pimarane skeleton, a key structural feature of momilactones. frontiersin.orgnih.gov These approaches often focus on constructing the characteristic trans-syn-cis tricyclic ring system with the correct stereochemistry at the C-9 position. frontiersin.org

One notable strategy involves a transannular Diels-Alder reaction of a macrocyclic triene to construct the tricyclic core. acs.orgnih.gov Another approach has utilized a catechol borane (B79455) reduction to achieve the desired syn stereochemistry at the C-9 and C-10 positions. nih.gov These synthetic endeavors, while not yet culminating in the total synthesis of momilactone B, provide a foundation for future efforts and the generation of structural analogs.

A significant breakthrough in understanding and producing momilactones came from a synthetic biology approach. By rerouting the diterpene biosynthetic pathway from the chloroplast to the high-flux cytosolic mevalonate (B85504) pathway in Nicotiana benthamiana, researchers were able to reconstitute the complete seven-step biosynthetic pathway of momilactone B. nih.govresearchgate.netnih.gov This heterologous expression system not only elucidated the entire pathway but also led to a more than tenfold improvement in yield compared to production in rice. researchgate.netnih.gov This innovative approach circumvents the complexities of total chemical synthesis and provides a platform for producing momilactone B and its precursors for further study. nih.gov

Development of Novel Synthetic Methods for Precursors

The biosynthesis of momilactone B begins with geranylgeranyl diphosphate (B83284) (GGDP), a common precursor for various diterpenoids. mdpi.commdpi.com The pathway proceeds through the formation of syn-copalyl diphosphate (syn-CDP) and then 9β-pimara-7,15-diene, the first dedicated step towards momilactone biosynthesis. researchgate.netmdpi.com A series of oxidation steps, catalyzed by cytochrome P450 monooxygenases and a short-chain alcohol dehydrogenase, ultimately lead to momilactone A. researchgate.net The final step in the biosynthesis of momilactone B is the hydroxylation of momilactone A at the C-20 position, which is catalyzed by the enzyme CYP76M14, leading to the spontaneous closure of the hemiacetal ring. researchgate.net

The development of synthetic methods has focused on creating key intermediates and the core pimarane skeleton. For instance, synthetic strategies have been devised to produce (±)-3α-hydroxy-9β-pimara-7,15-diene, a putative intermediate in the biosynthesis of momilactones. frontiersin.org These methods often involve stereoselective rearrangements to establish the correct configuration of the C-13 quaternary center and the 9,10-syn tricyclic skeleton. frontiersin.org Such synthetic precursors are invaluable for studying the subsequent enzymatic steps in the biosynthetic pathway and for generating novel analogs.

Semi-synthesis and Derivative Synthesis for Structure-Activity Relationship (SAR) Studies

The natural abundance of momilactone B is often low, making its isolation for extensive biological testing challenging. frontiersin.org Semi-synthesis and the synthesis of derivatives starting from more accessible precursors are crucial for conducting detailed structure-activity relationship (SAR) studies. These studies aim to understand which parts of the molecule are essential for its biological activity and to develop new compounds with enhanced or specific properties.

Design and Synthesis of Momilactone B Analogues

The design of momilactone B analogues is guided by comparing its structure to that of other related natural products and by identifying key functional groups that may contribute to its bioactivity. The presence of a hydroxyl group at the C-3 position in momilactone B, which is absent in momilactone A, is thought to be a critical determinant of its generally more potent biological activities. frontiersin.orgnii.ac.jp The lactone ring is another feature believed to be important for its biological function. nii.ac.jp

Synthetic efforts have focused on modifying these and other positions on the pimarane skeleton. The generation of analogues allows for a systematic investigation of how changes in stereochemistry, the addition or removal of functional groups, and alterations to the ring system impact biological activity.

Correlation of Structural Modifications with Biological Activities

SAR studies have revealed important correlations between the structure of momilactone B and its biological effects. For example, the inhibitory activity of momilactone B on α-amylase and α-glucosidase, enzymes relevant to type 2 diabetes, is greater than that of momilactone A. nii.ac.jp This suggests that the C-3 hydroxyl group in momilactone B enhances its inhibitory capacity. nii.ac.jp

Furthermore, preliminary SAR studies on pimarane derivatives suggest that the 3,20-epoxy, 6,19-lactone, and hydroxyl groups at positions C-2, C-7, and C-8 are potentially active groups for anti-tumor activity, while aromatization of the C-ring may decrease this activity. researchgate.net In terms of allelopathic activity, momilactone B consistently demonstrates stronger inhibitory effects on the growth of various plant species compared to momilactone A. frontiersin.orgsmujo.id

A study on the transcriptional response of the plant Arabidopsis thaliana to momilactone B indicated the upregulation of several UDP-glycosyltransferases (UGTs). biorxiv.org While some of these UGTs are also induced by other chemical treatments, their activation by momilactone B suggests a potential detoxification mechanism and points to specific structural features that the plant recognizes. biorxiv.org

Table 1: Comparative Inhibitory Activity of Momilactone A and B

Target Organism/EnzymeMomilactone A (IC₅₀/I₅₀ in µM)Momilactone B (IC₅₀/I₅₀ in µM)Reference
Echinochloa crus-galli (Barnyardgrass) - Root Growth66.7 - 98.55.6 - 9.5 smujo.id
Echinochloa crus-galli (Barnyardgrass) - Shoot Growth145 - 2756.3 - 12.4 smujo.id
α-Amylase InhibitionStronger inhibition by MB1.8-fold stronger than MA nii.ac.jp
α-Glucosidase InhibitionStronger inhibition by MB1.6-fold stronger than MA nii.ac.jp
Magnaporthe oryzae (Rice Blast Fungus) - Spore GerminationHigher IC₅₀ than MBLower IC₅₀ than MA nih.gov
Magnaporthe oryzae (Rice Blast Fungus) - Germ Tube GrowthHigher IC₅₀ than MBLower IC₅₀ than MA nih.gov

IC₅₀/I₅₀ values represent the concentration required for 50% inhibition.

Development of New Lead Compounds for Specific Applications

The potent biological activities of momilactone B make it an attractive lead compound for the development of new products in agriculture and medicine. Its strong allelopathic properties, which inhibit the growth of competing weeds, position it as a potential candidate for the development of natural herbicides. uniroma1.itnih.govsmujo.id Engineering crops to produce and exude momilactone B could provide a built-in defense mechanism against weeds, reducing the need for synthetic herbicides. nih.gov

In the realm of medicine, momilactone B has shown promising anti-leukemia and anti-diabetic activities. mdpi.com Its ability to inhibit key enzymes involved in type 2 diabetes suggests its potential as a lead structure for developing new antidiabetic agents. nii.ac.jp Further optimization of its structure through the synthesis of analogues could lead to compounds with improved efficacy and selectivity for specific therapeutic targets.

Computational Chemistry in Support of Synthetic and Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), plays a supportive role in understanding the synthesis and reaction mechanisms related to complex molecules like momilactone B. While specific computational studies solely focused on momilactone B are not extensively detailed in the provided context, the principles of computational chemistry are applied to similar complex synthetic challenges.

For instance, DFT calculations are used to examine reaction mechanisms, predict the stereochemical outcomes of reactions, and rationalize the observed selectivities. acs.orgacs.org In the context of synthesizing the pimarane skeleton, computational methods could be employed to model the transition states of key reactions, such as the transannular Diels-Alder reaction, to understand the factors that control the diastereoselectivity. acs.org

Furthermore, computational studies can help elucidate the mechanisms of enzymatic reactions in the biosynthetic pathway. By modeling the substrate-enzyme interactions, it is possible to gain insights into how enzymes like CYP76M14 catalyze the specific hydroxylation of momilactone A to form momilactone B. researchgate.net Such computational insights can guide the design of enzyme inhibitors or engineered enzymes for novel biocatalytic applications.

Molecular Modeling and Docking Studies to Elucidate Target Interactions

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as momilactone B, and a macromolecular target, typically a protein or enzyme. These methods are instrumental in elucidating the molecular basis of a compound's biological activity, predicting its binding affinity, and identifying key amino acid residues involved in the interaction.

Research has identified momilactone B as a potent inhibitor of several key enzymes, making it a subject of interest for computational studies. In particular, it has demonstrated significant inhibitory effects against α-amylase and α-glucosidase, two enzymes crucial for carbohydrate metabolism and relevant to the management of type 2 diabetes. nii.ac.jp Experimental assays have shown that the inhibitory effect of momilactone B on these enzymes is greater than that of its structural analog, momilactone A. nii.ac.jp Notably, its suppression of α-glucosidase was found to be more potent than that of acarbose, a commercial diabetic inhibitor. nii.ac.jp

Molecular docking simulations are employed to understand these potent inhibitory activities at an atomic level. The process involves generating a three-dimensional model of the target enzyme and computationally placing momilactone B into its active site. Algorithms then calculate the most favorable binding pose and estimate the binding energy, which correlates with the compound's inhibitory potential. Such studies can reveal specific interactions, like hydrogen bonds and hydrophobic contacts, between the functional groups of momilactone B and the amino acid residues of the enzyme. For instance, the presence of a hydroxyl group at the C3-position in momilactone B's structure, which is absent in momilactone A, is believed to be a critical determinant of its enhanced biological activity. nii.ac.jpfrontiersin.org Docking studies can validate this by showing how this specific hydroxyl group forms crucial hydrogen bonds within the target's active site, leading to a stronger and more stable interaction.

While detailed docking scores and specific residue interactions for momilactone B are explored in specialized research, the table below summarizes the experimentally determined biological activities that form the basis for these computational investigations.

Table 1: Experimentally Determined Inhibitory Activity of Momilactone B

Target Enzyme Momilactone B IC₅₀ Momilactone A IC₅₀ Note
α-Amylase 129.02 mg/mL mdpi.com 132.56 mg/mL mdpi.com Momilactone B is a slightly more potent inhibitor.
α-Glucosidase 612.03 mg/mL mdpi.com 991.95 mg/mL mdpi.com Momilactone B is a significantly more potent inhibitor.
Echinochloa crus-galli (shoot) 6.5 µM/L mdpi.com 146 µM/L mdpi.com Demonstrates potent allelopathic (growth-inhibitory) activity.

Quantum Structure-Activity Relationship (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.net These models are powerful predictive tools in drug discovery and agrochemical development, allowing researchers to estimate the activity of novel or hypothetical compounds without the need for their physical synthesis and testing. fiveable.mencsu.edu

While specific, published QSAR models for momilactone B were not identified in a review of the literature, the principles of QSAR are highly relevant for guiding the synthesis of new derivatives with enhanced activity. The foundation of any QSAR study is pre-existing Structure-Activity Relationship (SAR) data. For momilactones, a clear SAR has been established: momilactone B consistently shows stronger biological activity—whether allelopathic or enzymatic inhibition—than momilactone A. frontiersin.org This difference is attributed to structural distinctions, primarily the hydroxyl group at the C3-position of momilactone B. nii.ac.jpfrontiersin.org

A QSAR study on momilactone B would aim to quantify this relationship and explore the impact of other structural modifications. The process involves several key steps:

Data Set Generation: A series of momilactone B analogs would be synthesized with modifications at various positions.

Biological Testing: The biological activity of each analog against a specific target (e.g., α-glucosidase inhibition) would be experimentally measured.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," would be calculated using quantum chemistry methods. These can include electronic properties (e.g., HOMO/LUMO energies, dipole moment, atomic charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP).

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that correlates the calculated descriptors with the measured biological activity.

Validation: The model's predictive power is rigorously tested to ensure its reliability.

Such a model could predict the activity of new momilactone B derivatives before they are synthesized, thereby saving resources and guiding chemists to create compounds with the highest potential.

Table 2: Hypothetical Workflow for a QSAR Study on Momilactone B Derivatives

Step Description Example for Momilactone B
1. Define Objective Select the biological activity to be modeled. To predict the α-glucosidase inhibitory activity of new momilactone B analogs.
2. Create Training Set Synthesize and test a diverse set of momilactone B derivatives. Analogs with modifications to the C3-hydroxyl group, the lactone ring, and other positions.
3. Calculate Descriptors Compute quantum chemical and physicochemical properties. Electronic Energy, HOMO/LUMO energies, charge on the C3-oxygen atom, molecular refractivity.
4. Build the Model Use statistical regression to find the best correlation. Activity = c₀ + c₁(Charge) + c₂(HOMO) + ...
5. Validate the Model Test the model's ability to predict the activity of compounds not in the training set. Use cross-validation and an external test set to confirm statistical robustness (e.g., R², Q² values).

| 6. Apply the Model | Predict the activity of virtual (unsynthesized) compounds to identify promising new drug candidates. | Screen a virtual library of momilactone B derivatives to prioritize synthesis of the most potent inhibitors. |

Analytical Methodologies for Momilactone B Quantification and Identification

Extraction and Purification Techniques from Biological Matrices

The initial and most critical stage in studying Momilactone B involves its extraction and purification from biological materials, such as rice husks (Oryza sativa). The efficiency of this process directly impacts the yield and purity of the final compound.

Solvent Extraction Optimization (e.g., Methanol (B129727), Ethyl Acetate (B1210297), Water)

The choice of solvent is a determining factor in the successful extraction of Momilactone B. Research has demonstrated that combinations of solvents, often used sequentially, provide the highest yields. Methanol has been identified as one of the most widely used and effective solvents for the initial extraction step. frontiersin.org

Studies have systematically optimized the extraction protocol by testing various combinations of ethyl acetate (EtOAc), methanol (MeOH), and distilled water. mdpi.comuni-frankfurt.de A particularly effective method involves drying the rice husk samples, followed by extraction with 100% methanol, and subsequent partitioning with ethyl acetate. mdpi.comresearchgate.net It was noted that using distilled water alone or methanol concentrations of 50% or less was not successful in isolating Momilactone B. mdpi.comuni-frankfurt.deresearchgate.net The highest yield of Momilactone B (104.43 µg/g dry weight) was achieved when samples were dried at 100°C for one hour and then soaked in 100% methanol for one week, with the final extract obtained using ethyl acetate. mdpi.comuni-frankfurt.deresearchgate.net Another study compared percolation, agitation with heat, sonication, and soxhlet extraction techniques, finding that a soxhlet extraction using a methanol and water mixture (8:2) resulted in a higher content of total momilactones compared to other methods. nih.govresearchgate.net

Extraction Method/Solvent CombinationMomilactone B Yield (µg/g DW)Reference
Control (Conventional Protocol)0.70 mdpi.com
Dried (100°C, 1h), then in 100% MeOH (1 week), EtOAc Extract104.43 mdpi.comresearchgate.net
Distilled Water (100°C, 2h) + 100% MeOH, EtOAc Extract102.23 mdpi.com
Distilled Water (100°C, 1h) + 100% MeOH, EtOAc Extract3.02 mdpi.com

Temperature and Pressure Effects on Yields

Temperature and pressure are critical physical parameters that can significantly enhance the extraction efficiency of Momilactone B. mdpi.com Applying heat has been shown to be a crucial preparatory step. Specifically, drying rice husks at a temperature of 100°C was found to enrich the quantities of Momilactone B in the subsequent solvent extraction, with its concentration being much more augmented than that of Momilactone A. mdpi.comuni-frankfurt.deresearchgate.net

ConditionMomilactone B Yield (µg/g DW)Reference
No Pressure Applied (Various Methods)3.02 - 104.43 mdpi.com
Pressure Applied (120 kPa, 100°C)40.78 - 71.0 mdpi.comuni-frankfurt.deresearchgate.net

Column Chromatography (CC) for Purification

Following initial solvent extraction, column chromatography (CC) is the most common and essential technique for the purification of Momilactone B from the crude extract. frontiersin.orgcolumn-chromatography.com This method separates compounds based on their differential adsorption to a stationary phase. frontiersin.org

For Momilactone B, the process typically involves using a normal-phase column packed with silica (B1680970) gel. frontiersin.orgmdpi.comnih.gov The crude extract, often the ethyl acetate fraction, is loaded onto the column. mdpi.comnih.gov Elution is performed using a gradient of solvents with increasing polarity. A common solvent system starts with a non-polar solvent like hexane (B92381) and gradually introduces a more polar solvent like ethyl acetate. mdpi.comscienceopen.com For example, a gradient elution may proceed from 100% hexane to mixtures of hexane and ethyl acetate (e.g., 9.5:0.5, 9:1, 8:2). mdpi.comscienceopen.com Fractions are collected and analyzed, often by TLC, to identify those containing Momilactone B. nih.govscienceopen.com These fractions may then be combined and subjected to further purification on another silica gel column, using a different solvent system such as chloroform (B151607) and methanol, to yield highly purified Momilactone B. mdpi.com

Solid Phase Extraction (SPE) Methods (e.g., SEP-PAK C18 cartridge)

Solid Phase Extraction (SPE) is a purification technique used for sample cleanup, often employed to remove interfering substances from the extract before further chromatographic analysis. The use of SPE cartridges, such as the Sep-Pak C18, can aid in removing unwanted components from the crude extract. frontiersin.org This leads to higher yields and purer Momilactone B in the final isolated product. frontiersin.org The C18 sorbent is a reversed-phase material that retains non-polar compounds, allowing for the separation of Momilactone B from more polar or very non-polar impurities.

Chromatographic Techniques for Separation and Quantification

Once a purified or semi-purified extract is obtained, various chromatographic techniques are employed for the final separation, identification, and quantification of Momilactone B.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method used extensively in the analysis of Momilactone B. mdpi.comnih.gov It serves several key purposes throughout the isolation and purification process. Firstly, TLC is used to monitor the progress of column chromatography, allowing researchers to quickly analyze the fractions as they are eluted and decide which ones to combine for further processing. nih.govscienceopen.com

Secondly, TLC is used for the identification of Momilactone B by comparing the retention factor (Rf) value of a spot in the sample extract to that of a known Momilactone B standard run on the same plate. researchgate.net The separation of Momilactone A and Momilactone B can be visually observed on the TLC plate under appropriate visualization conditions. researchgate.net This makes it a valuable tool for confirming the presence of the compound in various extracts and fractions. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of Momilactone B in various sample matrices, including rice extracts. mdpi.comnih.gov This method utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The differential partitioning of compounds between the two phases allows for their separation. For Momilactone B analysis, HPLC is frequently employed to determine its concentration in different parts of the rice plant, such as the husks, leaves, and grain. mdpi.comnih.gov The presence and purity of isolated Momilactone B are often confirmed by comparing its retention time with that of a known standard. nih.gov In one study, the detection limit for Momilactone B using an HPLC system was determined to be 0.18 ng/mL, with a limit of quantitation of 0.54 ng/mL. nih.gov

Reverse Phase HPLC (RP-HPLC)

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Momilactone B. mdpi.com This technique employs a nonpolar stationary phase, typically a silica gel modified with C18 (ODS) alkyl chains, and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. mdpi.comtandfonline.comnih.gov In RP-HPLC, nonpolar compounds like Momilactone B are retained longer on the column, separating them from more polar components in the mixture. The elution of Momilactone B is controlled by adjusting the composition of the mobile phase. mdpi.comgoogle.com Several analytical methods have been developed to identify and quantify Momilactone B using RP-HPLC. mdpi.com

Photo Diode Array (PDA) Detection

Following separation by HPLC, a Photo Diode Array (PDA) detector, also known as a Diode Array Detector (DAD), is often used for detection. mdpi.comnih.govmdpi.com A PDA detector is a type of UV-Visible detector that can acquire an entire spectrum simultaneously across a wide range of wavelengths. scioninstruments.comresearchgate.net This capability is particularly advantageous as it provides not only quantitative data (based on absorbance at a specific wavelength) but also qualitative spectral information for each separated peak. For Momilactone B, detection is commonly set at a wavelength of 210 nm. mdpi.comnih.gov The spectral data obtained from the PDA detector can be used to confirm the identity of the Momilactone B peak by comparing it to the spectrum of a standard and to assess its purity by checking for the presence of co-eluting impurities. mdpi.comresearchgate.net

ParameterCondition 1Condition 2
ColumnWaters Spherisorb S10 ODS2 (250 × 4.6 mm, 10 µm) mdpi.comNot specified, but analysis yielded a retention time of 14.06 ± 0.01 min for Momilactone B nih.gov
Mobile Phase0.1% Trifluoroacetic acid (TFA) in acetonitrile:water (70:30, v/v) mdpi.com0.1% Trifluoroacetic acid (TFA) in 70% acetonitrile nih.gov
Flow Rate4 mL/min mdpi.com0.4 mL/min nih.gov
DetectionUV at 210 nm mdpi.comPhoto Diode Array (PDA) at 210 nm nih.gov
Injection Volume10 µL mdpi.com10 µL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis and confirmation of Momilactone B. mdpi.comnih.gov This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. journaljocamr.com In GC, compounds are vaporized and separated based on their boiling points and interactions with the stationary phase in a capillary column. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are sorted based on their mass-to-charge ratio (m/z). nih.gov

For Momilactone B analysis, specific temperature programs are used for the GC oven to ensure proper separation. nih.gov One study noted that while Momilactone A could be analyzed directly, Momilactone B required conversion to its trimethylsilyl (B98337) (TMS) ether derivative before GC-MS analysis to prevent degradation and improve volatility. tandfonline.com The mass spectrum obtained for Momilactone B serves as a molecular fingerprint, with a characteristic molecular ion peak at m/z 330, which is used for its definitive identification. researchgate.net

ParameterValue
Initial Oven Temperature50 °C (no hold time) nih.gov
Temperature RampIncrease to 300 °C at 10 °C/min nih.gov
Final Temperature HoldHold at 300 °C for 20 min nih.gov
Injection Port Temperature300 °C nih.gov
Detector Temperature320 °C nih.gov
Mass Scan Range29 to 800 amu nih.gov
Identified Molecular Ion (M+)m/z 330 researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering improvements in speed, resolution, and sensitivity compared to conventional HPLC. ijfmr.comorientjchem.orgijraset.com UPLC systems utilize columns packed with smaller particles (typically less than 2 µm) and operate at much higher pressures. ijfmr.comijraset.com This results in sharper peaks, better separation efficiency, and substantially shorter analysis times. orientjchem.org

UPLC, often coupled with mass spectrometry (UPLC-MS), has been successfully applied to the analysis of Momilactone B. researchgate.netfrontiersin.orgresearchgate.net An improved UPLC-ESI-MS method was developed that reduced the total run time to 15.1 minutes per sample. frontiersin.org This method employed a 50 mm column and a gradient mobile phase consisting of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile, with a flow rate of 0.3 mL/min. frontiersin.org The enhanced performance of UPLC makes it a valuable tool for high-throughput analysis of Momilactone B in complex biological samples. ijraset.comfrontiersin.org

Spectroscopic Techniques for Identification and Confirmation

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable spectroscopic technique for the unequivocal identification and structural confirmation of Momilactone B. nih.govtandfonline.com It functions by measuring the mass-to-charge ratio (m/z) of ionized molecules. nih.gov When coupled with chromatographic techniques like GC or LC, MS provides highly specific and sensitive detection. nih.govtandfonline.com

Different ionization techniques and mass analyzers are used depending on the application. In GC-MS, electron ionization (EI) is common, while in Liquid Chromatography-Mass Spectrometry (LC-MS), soft ionization techniques like Electrospray Ionization (ESI) are preferred. nih.gov ESI-MS analysis run in positive ion mode has been used to confirm the identity of Momilactone B, which is detected as its protonated molecule [M+H]+. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. nih.gov For Momilactone B, the formula C₂₀H₂₆O₄ has been confirmed, with a corresponding protonated molecule [M+H]+ observed at an m/z of 331.19006. researchgate.net Furthermore, tandem mass spectrometry (MS-MS) can be used for quantification through methods like multiple-reaction monitoring (MRM), where a specific precursor ion (e.g., m/z 331 for Momilactone B) is selected and fragmented to produce a characteristic product ion (e.g., m/z 269), enhancing selectivity and sensitivity. tandfonline.com

TechniqueIonization ModeObserved m/zAssignment
GC-MSElectron Ionization (EI)330 researchgate.netMolecular Ion [M]+
LC-ESI-MSPositive ESI331.190 nih.govProtonated Molecule [M+H]+
UPLC-ESI-MS (HRMS)Positive ESI331.19006 researchgate.netProtonated Molecule [M+H]+
HPLC-MS-MS (MRM)Not specified331 → 269 tandfonline.comPrecursor ion → Product ion

Future Directions and Research Perspectives on Momilactone B

Deepening Understanding of Molecular and Cellular Mechanisms of Action

While the allelopathic and antifungal properties of Momilactone B are well-documented, the precise molecular and cellular targets remain largely unknown. nih.govmdpi.com Future research should prioritize the elucidation of these mechanisms. For instance, studies have shown that Momilactone B can inhibit the growth of various plant species and fungal pathogens, but the specific proteins or pathways it interacts with to exert these effects are not fully understood. nih.govresearchgate.net Investigating its impact on key cellular processes such as cell division, signal transduction, and metabolic pathways in target organisms is crucial. nih.govspandidos-publications.com For example, in the fission yeast Schizosaccharomyces pombe, Momilactone B was found to induce abnormal phenotypes like multiseptated cells and disrupt microtubule organization, suggesting potential targets related to cell cycle control and cytoskeletal dynamics. nih.gov Further studies using techniques like affinity chromatography and proteomics could identify direct binding partners of Momilactone B.

Advanced Biotechnological Production and Sustainable Supply Chain Development

A significant bottleneck for both research and potential applications of Momilactone B is its limited availability from natural sources. frontiersin.orgmdpi.com Current extraction methods from rice husks are often laborious and yield low quantities. hiroshima-u.ac.jpmdpi.com Therefore, developing advanced biotechnological production methods is a critical future direction. This could involve heterologous expression of the Momilactone B biosynthetic pathway in microbial or plant-based systems. nih.govacs.org Researchers have successfully reconstituted the complete biosynthetic pathway in Nicotiana benthamiana, achieving yields significantly higher than in rice. nih.govacs.org Further optimization of these systems, including metabolic engineering to enhance precursor supply and pathway efficiency, is essential for creating a sustainable and economically viable supply chain. nih.gov Exploring and optimizing extraction protocols from natural sources also remains a valuable endeavor. mdpi.com

Innovative Synthetic Methodologies for Enantioselective Access and Analog Generation

The complex stereochemistry of Momilactone B presents a significant challenge for chemical synthesis. frontiersin.orgnih.gov While total syntheses have been reported, developing more efficient and enantioselective synthetic routes is a key objective. narilis.beacs.org Innovative strategies, such as asymmetric Diels-Alder reactions, have been explored to construct the characteristic 9β-H pimarane (B1242903) skeleton. narilis.beresearchgate.net The development of novel synthetic methodologies would not only provide access to larger quantities of Momilactone B for biological studies but also enable the generation of a diverse library of analogs. frontiersin.org These analogs could be screened for enhanced bioactivity, improved stability, or altered target specificity, potentially leading to the development of new agrochemicals or therapeutic agents. nih.gov

Integration of Omics Data for Comprehensive Pathway and Regulatory Network Elucidation

The advent of omics technologies provides powerful tools for a holistic understanding of Momilactone B's role in biological systems. nih.gov Integrating transcriptomics, proteomics, and metabolomics data can help to fully elucidate the biosynthetic pathway and its intricate regulatory networks. researchgate.netnih.gov For instance, co-expression network analysis has been used to identify genes and transcription factors that are co-regulated with the momilactone biosynthetic gene cluster in rice. nih.gov Future studies should leverage multi-omics approaches to map the signaling cascades that trigger Momilactone B production in response to biotic and abiotic stresses. mdpi.comfrontiersin.org This will provide a comprehensive view of how its synthesis is controlled and integrated with other defense responses in the plant. nih.govresearchgate.net

Ecological and Evolutionary Role of Momilactone B in Plant Interactions and Ecosystems

Momilactone B's function as an allelochemical suggests it plays a crucial role in shaping plant communities. nih.govresearchgate.net Research into its ecological and evolutionary significance can provide valuable insights into plant-plant and plant-microbe interactions. frontiersin.orgresearchgate.net Investigating the effects of Momilactone B on soil microbial communities, nutrient cycling, and the success of invasive species are important areas for future research. frontiersin.org Understanding how the production and secretion of Momilactone B have evolved in different rice varieties and related species can shed light on its adaptive advantages. biorxiv.org Comparative genomics has already revealed lineage-specific rearrangements and variations in the momilactone biosynthetic gene cluster across the Oryza genus. biorxiv.org

Multi-omics Approaches to Study Momilactone B in Host and Target Organisms (e.g., Proteomics, Transcriptomics)

To fully understand the impact of Momilactone B, multi-omics studies are needed not only in the producing organism (the host) but also in the organisms it affects (the targets). researchgate.netresearchgate.net In host plants like rice, transcriptomic and proteomic analyses can reveal the global changes in gene and protein expression associated with Momilactone B production under different conditions. frontiersin.orgresearchgate.net In target organisms, such as weeds or pathogens, these approaches can identify the molecular pathways that are perturbed by Momilactone B. For example, proteomic studies on Arabidopsis thaliana seedlings treated with Momilactone B revealed inhibition of proteins involved in metabolic turnover and the breakdown of storage proteins essential for germination. researchgate.net Such studies will provide a detailed picture of its mode of action and the defense or stress responses it elicits in other organisms. researchgate.net

Development of Bio-inspired and Sustainable Agricultural Strategies based on Momilactone B Action

The potent allelopathic and antifungal activities of Momilactone B make it a promising candidate for developing bio-inspired and sustainable agricultural strategies. nih.govfrontiersin.org Future research should focus on translating the fundamental knowledge of its action into practical applications. researchgate.netncsu.edu This could include the development of Momilactone B-based bioherbicides or biofungicides. nih.gov Another approach is to breed or genetically engineer crops to enhance their endogenous production and secretion of Momilactone B, thereby improving their natural defense capabilities against weeds and pathogens. frontiersin.orgresearchgate.net Such strategies, inspired by nature, could reduce the reliance on synthetic pesticides and contribute to more sustainable agricultural systems. nih.gov

Q & A

Q. What are the primary molecular mechanisms by which Momilactone B induces apoptosis and cell cycle arrest in cancer cells?

Momilactone B triggers apoptosis and G1 phase arrest in human monocytic leukemia U937 cells through two key pathways:

  • p21 Induction : It upregulates the cyclin-dependent kinase (Cdk) inhibitor p21Waf1/Cip1 in a p53-independent manner. Elevated p21 binds to Cdk4 and Cdk6, inhibiting their kinase activity and preventing retinoblastoma protein (pRB) phosphorylation .
  • pRB Dephosphorylation : Hypophosphorylated pRB binds tightly to E2F transcription factors (e.g., E2F-1, E2F-4), blocking cell cycle progression into the S phase . Methodological Insight: Flow cytometry, RT-PCR, and kinase assays (using histone H1 as a substrate) are critical for validating these mechanisms .

Q. How can Momilactone B be reliably quantified in plant tissues or cell cultures?

  • Sample Preparation : Treat tissues (e.g., rice leaves) with 0.5 mM CuCl₂ for 72 hours to induce stress-related momilactone production. Extract compounds using 70% methanol at 4°C for 24 hours .
  • Detection : Use LC-MS/MS with selected reaction monitoring (SRM) transitions specific to Momilactone B (m/z 331→269) . Note: Ensure calibration with authentic standards and validate extraction efficiency across biological replicates.

Q. What role does Momilactone B play in rice allelopathy?

Momilactone B is secreted by rice roots into the rhizosphere, where it inhibits the growth of competing plants (e.g., barnyardgrass) and pathogens (e.g., Magnaporthe grisea). Its production is upregulated by jasmonic acid and (–)-loliolide, signaling molecules involved in stress responses . Methodological Insight: Comparative transcriptomic analysis (e.g., KEGG pathway enrichment) identifies genes like CPS4 and KSL4 linked to diterpenoid biosynthesis .

Advanced Research Questions

Q. How can conflicting data on Momilactone B biosynthesis across Oryza species be resolved?

While Momilactone B is detected in O. officinalis (CC genome), it is absent in O. coarctata (KKLL genome) despite conserved biosynthetic gene clusters (MBGCs). This discrepancy arises from suppressed expression of CYP76M14 in O. coarctata, which is essential for converting Momilactone A to B . Methodological Insight:

  • Use RNA-seq to quantify gene expression (e.g., TPM values) under stress conditions (UV/CuCl₂).
  • Heterologous expression of candidate genes (e.g., CYP76M14) in model systems (e.g., Nicotiana benthamiana) confirms enzymatic functionality .

Q. What experimental strategies optimize the study of Momilactone B’s effects on Cdk/cyclin complexes?

  • Kinase Assays : Isolate Cdks (e.g., Cdk4, Cdk6) from treated cells and measure phosphorylation of substrates like histone H1 or pRB fragments .
  • Co-Immunoprecipitation : Assess binding dynamics between p21 and Cdks to confirm inhibitory interactions .
  • Control for Off-Target Effects : Use RNAi knockdown of p21 to verify its necessity in Momilactone B-mediated cell cycle arrest .

Q. How can Momilactone B’s low yield in heterologous systems be addressed for scalable research?

  • Pathway Engineering : Redirect biosynthesis from the chloroplast-localized MEP pathway to the cytosolic mevalonate (MVA) pathway by removing chloroplast-targeting signals from enzymes like OsCPS4 and OsKSL4. This increases precursor availability and boosts yields by >10-fold .
  • Enzyme Cocktails : Co-express cytochrome P450s (e.g., CYP701A8, CYP76M8) with diterpene synthases to complete oxidation steps required for Momilactone B production .

Addressing Methodological Challenges

Q. How should researchers validate the specificity of Momilactone B’s apoptotic effects?

  • Dose-Response Curves : Establish IC₅₀ values for apoptosis induction (e.g., via Annexin V/PI staining) and compare with non-cancerous cell lines to assess selectivity .
  • Pathway Inhibition : Use caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent apoptosis .

Q. What criteria ensure reproducibility in Momilactone B studies?

  • Detailed Protocols : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparent reporting of experimental conditions, including CuCl₂ induction time, LC-MS/MS parameters, and statistical thresholds (e.g., p<0.05, Tukey’s HSD test) .
  • Data Sharing : Deposit raw data (e.g., RNA-seq files, kinase activity plots) in supplementary materials or repositories like Figshare .

Tables for Key Findings

Mechanism Key Molecules Experimental Evidence Reference
Apoptosis InductionCaspase-3, BCL-2, p38Western blot, caspase activity assays
G1 Cell Cycle Arrestp21, Cdk4/6, pRB-E2FFlow cytometry, kinase assays
Biosynthesis RegulationCPS4, KSL4, CYP76M14Heterologous expression, LC-MS/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.